molecular formula C7H12N2O2 B14384994 2-Cyano-2-hydroxy-4-methylpentanamide CAS No. 89852-05-1

2-Cyano-2-hydroxy-4-methylpentanamide

Cat. No.: B14384994
CAS No.: 89852-05-1
M. Wt: 156.18 g/mol
InChI Key: XNJXXFDUZWZWKH-UHFFFAOYSA-N
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Description

2-Cyano-2-hydroxy-4-methylpentanamide is a synthetic amide derivative characterized by a cyano (-CN) group at the 2-position, a hydroxyl (-OH) group adjacent to the cyano moiety, and a methyl branch at the 4-position of the pentanamide backbone. This structural configuration confers unique physicochemical properties, including polarity from the hydroxyl and cyano groups and moderate lipophilicity due to the methyl substituent.

Properties

CAS No.

89852-05-1

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

2-cyano-2-hydroxy-4-methylpentanamide

InChI

InChI=1S/C7H12N2O2/c1-5(2)3-7(11,4-8)6(9)10/h5,11H,3H2,1-2H3,(H2,9,10)

InChI Key

XNJXXFDUZWZWKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C#N)(C(=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-hydroxy-4-methylpentanamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of an amine with a cyanoacetate under specific conditions to yield the desired cyanoacetamide derivative . The reaction can be carried out without solvents at room temperature or with heating, depending on the specific amine and cyanoacetate used .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-hydroxy-4-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Cyano-2-hydroxy-4-methylpentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyano-2-hydroxy-4-methylpentanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological molecules. The amide group can engage in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-cyano-2-hydroxy-4-methylpentanamide with structurally related compounds from published literature, focusing on molecular properties, synthesis yields, and functional group contributions.

Functional Group Variations

  • 2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanamide Derivatives (): These compounds feature a 1,3-dioxoisoindolinyl group instead of the cyano-hydroxyl motif. For example, a derivative with a pyridin-2-yl sulfamoyl phenyl group (C24H23N5O5S) exhibits a molecular weight of 493.53 g/mol and a melting point of 83°C. The bulky dioxoisoindolinyl substituent enhances steric hindrance, reducing solubility in polar solvents compared to this compound. Yields for these derivatives range from 65–76%, suggesting moderate synthetic efficiency .
  • N-Cyclohexyl-2-((2-Methoxyethyl)(pyridin-4-yl)amino)-4-methylpentanamide (II-2) (): This compound (C20H33N3O2) has a molecular weight of 347.49 g/mol and a higher melting point (115–116°C) due to the rigid pyridinyl amino group and cyclohexyl moiety. The methoxyethyl side chain increases hydrophilicity, but the absence of a hydroxyl group limits hydrogen-bonding capacity relative to this compound .

Backbone Modifications

  • 2-Cyano-N-[(Methylamino)carbonyl]acetamide (): With a shorter acetamide backbone (C5H7N3O2, MW 157.13 g/mol), this compound lacks the 4-methylpentanamide structure but shares the cyano group. Its reduced molecular weight correlates with higher volatility and lower thermal stability compared to this compound. Toxicological data are sparse for both compounds, warranting caution in handling .

Sulfamoyl Phenyl Derivatives ():

However, their larger molecular weights (>450 g/mol) and complex substituents result in lower synthetic yields (58–65%) compared to simpler analogs like this compound .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Notable Functional Groups
This compound C7H12N2O2 ~156.18 (estimated) Not reported -CN, -OH, 4-CH3
2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanamide () C24H23N5O5S 493.53 83 76 1,3-Dioxoisoindolinyl, sulfamoyl
N-Cyclohexyl-2-((2-methoxyethyl)(pyridin-4-yl)amino)-4-methylpentanamide () C20H33N3O2 347.49 115–116 65 Pyridinyl amino, methoxyethyl
2-Cyano-N-[(methylamino)carbonyl]acetamide () C5H7N3O2 157.13 Not reported -CN, carbamoyl

Research Implications

  • Solubility and Bioactivity: The hydroxyl group in this compound likely improves aqueous solubility compared to sulfamoyl or dioxoisoindolinyl derivatives, which are more lipophilic .
  • Synthetic Accessibility : Simpler backbones (e.g., acetamide derivatives) may offer higher synthetic yields but lack the structural complexity needed for targeted applications .
  • Toxicity Profile : All compared compounds lack comprehensive toxicological data, emphasizing the need for further study .

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